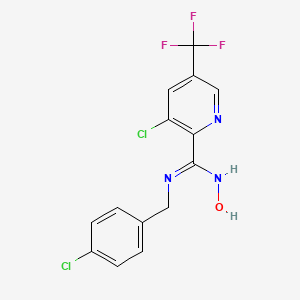

3-chloro-N-(4-chlorobenzyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

Overview

Description

Scientific Research Applications

Chemical Structure and Properties

The chemical compound 3-chloro-N-(4-chlorobenzyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide has been studied for its unique structural properties. In the fungicide fluazinam, this compound features a significant dihedral angle between the pyridine and benzene ring planes, contributing to its biological activity. This structural characteristic facilitates the formation of inversion dimers through N—H⋯F hydrogen bonds, further organizing into chains via C—Cl⋯π and N—O⋯π interactions. This arrangement yields a three-dimensional network strengthened by short Cl⋯Cl, O⋯Cl, and F⋯F contacts, underscoring the compound's potential for diverse scientific applications beyond its fungicidal use (Youngeun Jeon et al., 2013).

Functionalization and Synthesis

Research has focused on the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, including derivatives of the subject compound. These studies have demonstrated the compound's versatility in being converted into various carboxylic acids through organometallic methods. Such transformations involve complex reactions like transmetalation-equilibration and site discriminating deprotonation, highlighting the compound's utility in synthetic chemistry for creating targeted chemical entities with potential applications in medicinal chemistry and materials science (F. Cottet & M. Schlosser, 2004).

Polymer Synthesis

The compound has also been involved in the synthesis of novel aromatic polyimides, which contain both pyridine and fluorine units. These polyimides, derived from the polycondensation of diamine monomers containing the compound, exhibit excellent solubility and thermal stability. This makes them suitable for high-performance applications, such as in electronics and aerospace, where materials must withstand extreme conditions (Shujiang Zhang et al., 2007).

Novel Derivatives and Potential Applications

Studies have synthesized novel long-chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, showcasing the compound's flexibility in forming a new class of N-substituted imidamide derivatives. These derivatives hold diverse potential applications, from agricultural chemicals to pharmaceuticals, underscoring the compound's role as a versatile building block in organic synthesis (Przemysław Aksamitowski et al., 2017).

properties

IUPAC Name |

3-chloro-N'-[(4-chlorophenyl)methyl]-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3N3O/c15-10-3-1-8(2-4-10)6-21-13(22-23)12-11(16)5-9(7-20-12)14(17,18)19/h1-5,7,23H,6H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSRJHSVOYMATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-chlorobenzyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B3035319.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]benzenaminium chloride](/img/structure/B3035323.png)

![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)

![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)

![[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035332.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)

![Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035335.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)

![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)